Benzyldiphenylphosphine
Overview
Description
Benzyldiphenylphosphine is a phosphine ligand that is often used in coordination chemistry and catalysis. It is characterized by a phosphorus atom bonded to two phenyl groups and a benzyl group. This ligand can participate in the formation of various metal complexes and is involved in a range of chemical reactions, particularly those that are catalytic in nature.
Synthesis Analysis
The synthesis of phosphine ligands and their derivatives, such as benzyldiphenylphosphine, often involves the use of organophosphorus compounds as starting materials. For instance, the synthesis of electron-rich P-stereogenic bisphosphine ligands can be achieved from dibromobenzene derivatives and enantiopure phosphine-borane complexes, as demonstrated in the preparation of "BenzP*" ligands . Similarly, the synthesis of sterically demanding phosphines with a 2,6-dibenzhydryl-4-methylphenyl core involves the use of aminophosphine and phosphinite ligands . These methods highlight the versatility and adaptability of phosphine chemistry in synthesizing complex ligands for various applications.
Molecular Structure Analysis
The molecular structure of phosphine ligands is crucial in determining their reactivity and the types of metal complexes they can form. For example, the crystal structures of Cu(I) complexes with different ancillary phosphine ligands show that the P-Cu-P bond angle is significantly impacted by the nature of the phosphine ligand . Similarly, the structure of 2,3-benzo-7-phosphanorbornadiene complexes, which can be synthesized through reactions involving benzyne and phosphole complexes, is influenced by the steric demands of the substituents around the phosphorus atom .
Chemical Reactions Analysis
Benzyldiphenylphosphine and its derivatives are involved in a variety of chemical reactions. These include asymmetric hydrogenation reactions catalyzed by rhodium complexes of P-stereogenic bisphosphine ligands , base-mediated cyclization reactions to form benzo[b]phosphole oxides , and phosphine-catalyzed synthesis of benzylic ethers via oxidation of benzylic C-H bonds . Additionally, phosphine ligands can catalyze [4 + 2] annulation reactions to synthesize benzothieno[3,2-b]pyran derivatives and facilitate the cyclization of (o-alkynylphenyl)phosphine to produce benzophospholes .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyldiphenylphosphine derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the photophysical properties of benzo[b]phosphole oxides, which exhibit intense blue-green fluorescence, are determined by their cyclization reactions . The electronic and photophysical properties of Cu(I) complexes with phosphine ligands vary with the ligand, affecting the emission color and decay lifetime of the complexes . The reactivity of benzo-7-phosphanorbornadiene complexes, such as their ability to undergo splitting reactions or generate phosphinidene species, is also a result of their structural strain .
Scientific Research Applications
1. Application in Advanced Electronic Materials
- Methods of Application : BFPPO-modified EP thermosets are prepared by curing a mixture of BFPPO and diglycidyl ether of bisphenol A (DGEBA) with 4,4′-diaminodiphenylsulfone (DDS). The phosphorus content in the resulting EP thermosets is 0.9 wt.% .
- Results or Outcomes : The resulting EP thermosets achieved a limiting oxygen index (LOI) of 34.0% and a UL-94 V-0 rating. BFPPO-modified EP thermosets exhibited a lower heat release rate and total heat release compared to pure EP. The incorporation of BFPPO also reduced the dielectric constant and dielectric loss factor of the EP thermosets at different frequencies .
2. Application in Pharmaceutical Research
- Summary of the Application : Benzyldiphenylphosphine is employed as a catalyst for Suzuki cross-coupling and as an antiarthritic agent (inhibitor of cathepsin B). It is used in pharmaceutical research .
3. Application in Polymer Science
- Summary of the Application : Benzyldiphenylphosphine Resin, PS, is a lightly cross-linked gel-type polystyrene resin with a diphenylphosphine end-group. It is a polymer-bound equivalent of triphenyl and benzyldiphenyl phosphine and is highly capable of standard transformations commonly associated with its phase counterparts including halogenation and Mitsunobu reactions .
4. Application in Cross Coupling Reactions
- Summary of the Application : Benzyldiphenylphosphine is used as a ligand suitable for various cross coupling reactions, including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling and Hiyama coupling .
5. Application in Halogenation and Mitsunobu Reactions
- Summary of the Application : Benzyldiphenylphosphine Resin, PS, is a lightly cross-linked gel-type polystyrene resin with a diphenylphosphine end-group. It is a polymer-bound equivalent of triphenyl and benzyldiphenyl phosphine and is highly capable of standard transformations commonly associated with its phase counterparts including halogenation and Mitsunobu reactions .
6. Application in Buchwald-Hartwig Cross Coupling
Safety And Hazards
Benzyldiphenylphosphine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause respiratory irritation, skin irritation, and serious eye irritation . It is harmful if swallowed . It is recommended to avoid dust formation, breathing vapors, mist, or gas, and to use only outdoors or in a well-ventilated area .
Future Directions
While specific future directions for Benzyldiphenylphosphine are not mentioned in the search results, its use as a catalyst in various reactions suggests potential for further exploration in this area. Its role in pharmaceutical research also indicates potential for future developments in medical applications .
properties
IUPAC Name |
benzyl(diphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17P/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCPNEBHTFYJNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CP(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345351 | |
Record name | Benzyldiphenylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyldiphenylphosphine | |
CAS RN |
7650-91-1 | |
Record name | Benzyldiphenylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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